

CM-Tpmf: A Selective Positive Modulator of K(Ca)2.1 Channels

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Compound of Interest

Compound Name: CM-Tpmf
Cat. No.: B10772242

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A detailed comparison of **CM-Tpmf**'s selectivity and performance against other K(Ca)₂ channel modulators for researchers, scientists, and drug development professionals.

CM-Tpmf has emerged as a potent and selective positive modulator of the small-conductance calcium-activated potassium channel K(Ca)_{2.1} (also known as SK1). This guide provides a comprehensive overview of the validation of **CM-Tpmf**'s selectivity for K(Ca)_{2.1} channels, comparing its performance with other known modulators and presenting supporting experimental data and protocols.

Performance Comparison of K(Ca)₂ Channel Modulators

The selectivity of **CM-Tpmf** for K(Ca)_{2.1} channels is a key attribute that distinguishes it from other modulators of the K(Ca)₂ channel family. The following table summarizes the potency of **CM-Tpmf** and other representative K(Ca)₂ channel modulators across different subtypes.

Compound	K(Ca)2.1 EC50 (nM)	K(Ca)2.2 EC50 (nM)	K(Ca)2.3 EC50 (nM)	K(Ca)3.1 EC50 (nM)	Selectivity Profile
CM-Tpmf	24	290	Inactive	Inactive	Selective for K(Ca)2.1
SKA-31	2900	1900	1200	250	K(Ca)3.1 > K(Ca)2.3 > K(Ca)2.2 > K(Ca)2.1
CyPPA	Inactive	~7000	Active	Inactive	Selective for K(Ca)2.2/2.3
NS13001	Inactive	Active	Active	Inactive	Selective for K(Ca)2.2/2.3

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of its maximal effect. "Inactive" indicates no significant potentiation was observed at concentrations typically tested.

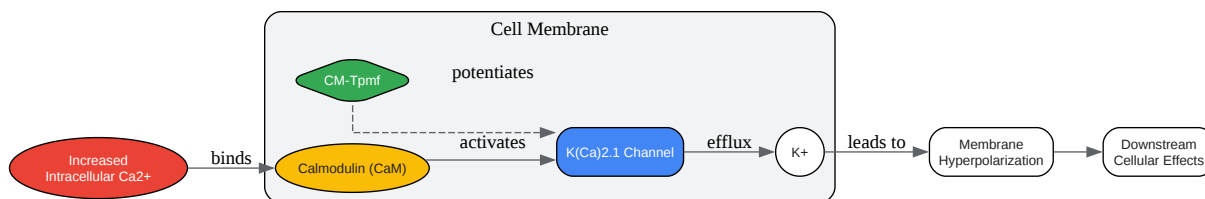
CM-Tpmf demonstrates a clear preference for K(Ca)2.1 channels, with an EC50 value of 24 nM.^[1] Its potency is significantly lower for the K(Ca)2.2 subtype (EC50 of 290 nM), and it is reported to be inactive on K(Ca)2.3 and K(Ca)3.1 channels.^[2] This subtype selectivity is a crucial advantage in research and potential therapeutic applications where specific targeting of K(Ca)2.1 is desired. In contrast, compounds like SKA-31 show broader activity across the K(Ca)2 and K(Ca)3.1 channels, while CyPPA and NS13001 are selective for K(Ca)2.2 and K(Ca)2.3.^[2]

Mechanism of Action

CM-Tpmf functions as a positive gating modulator of K(Ca)2.1 channels.^[1] This means it enhances the channel's sensitivity to intracellular calcium, leading to an increased probability of channel opening at a given calcium concentration. The binding site for **CM-Tpmf** has been identified to be within the transmembrane domain 5 (TM5) of the K(Ca)2.1 channel protein.^[2]

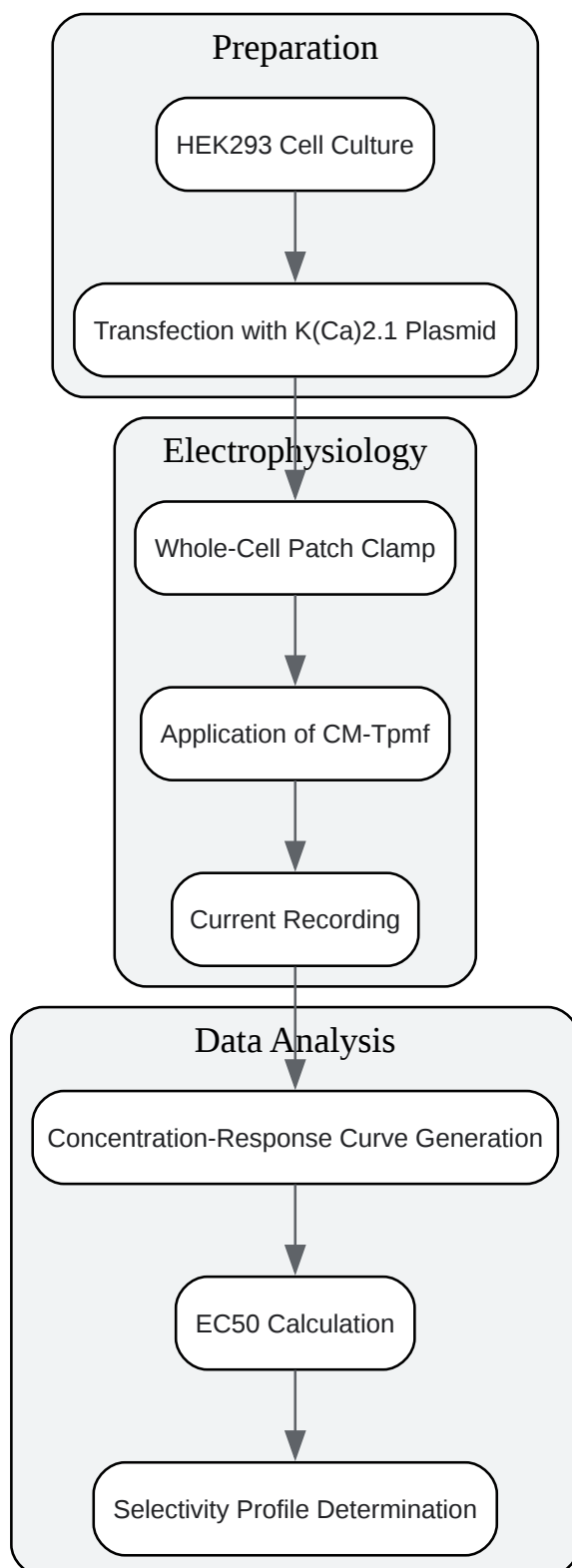
Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the validation of **CM-Tpmf**, the following diagrams have been generated using the DOT language.



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Caption: K(Ca)2.1 channel activation pathway.



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References

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- 2. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]
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